BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(4-Phenylbutyl)piperazine CAS number 97480-
93-8 details

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(4-Phenylbutyl)piperazine

Cat. No.: B1363473

An In-Depth Technical Guide to 1-(4-Phenylbutyl)piperazine (CAS 97480-93-8)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Phenylbutyl)piperazine (CAS
No. 97480-93-8), a heterocyclic amine with potential applications in neuroscience and
medicinal chemistry. While specific research on this molecule is limited, its structural similarity
to well-characterized neuroprotective agents, particularly sigma-1 receptor ligands, suggests it
IS a compound of significant interest for further investigation. This document consolidates
available physicochemical data, proposes detailed methodologies for its synthesis and
analysis, and explores its potential pharmacological landscape based on established structure-
activity relationships within the phenylalkylpiperazine and phenylalkylpiperidine classes of
molecules.

Introduction and Scientific Context

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of
numerous approved drugs with diverse therapeutic actions. When coupled with a phenylalkyl
chain, as in 1-(4-Phenylbutyl)piperazine, the resulting molecule gains lipophilicity and
conformational flexibility, properties that are critical for interaction with central nervous system
(CNS) targets.
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While direct pharmacological data for 1-(4-Phenylbutyl)piperazine is not extensively
published, its structure bears a strong resemblance to 4-phenyl-1-(4-phenylbutyl)piperidine
(PPBP), a potent and selective sigma-1 (o1) receptor agonist.[1][2] The o1 receptor is a unique
intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and the
modulation of various neurotransmitter systems.[2][3] Agonists of the o1 receptor, like PPBP,
have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke
and excitotoxic brain injury.[1][3] These effects are attributed to mechanisms including the
stabilization of mitochondrial membrane potential, reduction of microglial activation, and
enhancement of neurotrophic signaling pathways.[2][3]

Given that 1-phenylpiperazines are known to structurally mimic pharmacophores that bind to
sigma receptors, it is plausible that 1-(4-Phenylbutyl)piperazine may also exhibit affinity for
this target.[4] This guide, therefore, not only details the known properties of this compound but
also provides a scientific rationale and experimental framework for its future exploration as a
potential CNS-active agent.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling,
formulation, and interpretation of biological activity. The properties for 1-(4-
Phenylbutyl)piperazine are summarized below.
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Property Value Source(s)
CAS Number 97480-93-8 [5][6]
Molecular Formula C1aH22N2 [5]
Molecular Weight 218.34 g/mol [5]
Canonical SMILES gizs(CCNl)CCCCCZZCCZC [5]

OHFQSNUBVNIZRV-
InChl Key [5]
UHFFFAOYSA-N

Topological Polar Surface Area  15.3 A2 [5]
Rotatable Bond Count 5 [5]
Hydrogen Bond Acceptor

ydrog p 5 [5]
Count
XLogP3-AA 2.8 [5]

Not specified (typically an oil or
Appearance P ) (-yp Y N/A
low-melting solid)

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis and Purification

While specific literature detailing the synthesis of 1-(4-Phenylbutyl)piperazine is scarce, a
standard and reliable method involves the nucleophilic substitution of a suitable haloalkane
with piperazine. This approach is widely used for the synthesis of 1,4-disubstituted piperazines.

[7]

Proposed Synthesis Workflow
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Caption: Proposed synthesis workflow for 1-(4-Phenylbutyl)piperazine.

Detailed Experimental Protocol: Synthesis

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add piperazine (a 3 to 5-fold molar excess is recommended to minimize

dialkylation).

Solvent and Base: Add a suitable solvent such as acetonitrile or N,N-dimethylformamide
(DMF), followed by a weak inorganic base like potassium carbonate (K=2COs) or sodium
bicarbonate (NaHCO:s) (2-3 equivalents relative to the haloalkane).

Addition of Electrophile: Slowly add 1-bromo-4-phenylbutane (1.0 equivalent) to the stirring

mixture.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1363473?utm_src=pdf-body-img
https://www.benchchem.com/product/b1363473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The reaction is typically complete within 8-16 hours.

o Workup: After cooling to room temperature, filter the mixture to remove the inorganic base.
Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent
like ethyl acetate or dichloromethane and wash with water or brine to remove excess
piperazine and salts.

o Extraction: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate in vacuo to yield the crude product.

Detailed Experimental Protocol: Purification

o Chromatography Setup: The crude product should be purified by flash column
chromatography on silica gel.

o Eluent System: A gradient elution system is recommended, starting with a non-polar solvent
(e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent
(e.g., ethyl acetate). The addition of a small percentage of triethylamine (0.1-1%) to the
eluent can improve peak shape and recovery by minimizing the interaction of the basic
amine product with the acidic silica gel.

» Fraction Collection: Collect fractions and analyze by TLC.

o Final Product: Combine the pure fractions and remove the solvent under reduced pressure
to yield 1-(4-Phenylbutyl)piperazine as a purified oil or solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of
the synthesized compound. A combination of chromatographic and spectroscopic techniques
should be employed.

Analytical Workflow
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Caption: Recommended analytical workflow for compound characterization.

Protocol: Gas Chromatography-Mass Spectrometry (GC-
MS)

GC-MS is a powerful technique for identifying and assessing the purity of volatile and semi-
volatile compounds like phenylpiperazines.[8][9]

e Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., Equity-5
or DB-5ms, 30 m x 0.25 mm i.d.).[8]

e Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent
like methanol or dichloromethane.

e GC Conditions:
o Injector Temperature: 260-280 °C
o Carrier Gas: Helium at a constant flow of 1 mL/min.

o Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-15
°C/min to 280-300 °C and hold for 4-5 minutes.[8]

e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.
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o Source Temperature: 230 °C.

o Scan Range: m/z 40-500.

» Data Analysis: The resulting mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight (218.34) and characteristic fragmentation patterns of
the phenylbutyl and piperazine moieties.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H and 3C NMR are indispensable for unequivocal structural elucidation.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent
(e.g., CDCIs or DMSO-ds).

¢ H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons
of the phenyl ring, the aliphatic protons of the butyl chain, and the protons on the piperazine
ring.

e 13C NMR: The carbon spectrum will confirm the number of unique carbon environments,
corresponding to the phenyl, butyl, and piperazine carbons.

Potential Pharmacological Activity and Future
Directions

The primary driver for interest in 1-(4-Phenylbutyl)piperazine is its structural relationship to
known neuroprotective agents. The research on PPBP provides a compelling rationale for
investigating this compound's activity at sigma receptors.

Hypothesized Mechanism of Action
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Caption: Hypothesized signaling pathway based on known o1 receptor biology.

Recommended Future Experiments

Receptor Binding Assays: The first and most critical step is to determine the binding affinity
and selectivity of 1-(4-Phenylbutyl)piperazine. This should be performed using radioligand
binding assays against a panel of CNS targets, with a primary focus on o1 and o2 receptors.
Dopamine (D2) and serotonin (5-HT) receptors should also be included due to the
prevalence of piperazine interactions with these targets.[4][10]

In Vitro Neuroprotection Models: If significant o1 receptor affinity is confirmed, the
compound's functional activity should be assessed.

o Excitotoxicity Assay: Primary neuronal cultures can be exposed to an excitotoxic insult
(e.g., glutamate or NMDA), and the ability of 1-(4-Phenylbutyl)piperazine to prevent cell
death can be quantified.[3]

o Oxidative Stress Assay: The compound's protective effects against H202-induced cell

death can be measured.
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o Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., using
TMRM dye) can determine if the compound stabilizes mitochondria, a key mechanism of
01 receptor agonists.[3]

 In Vivo Pharmacokinetic and Efficacy Studies: If promising in vitro activity is observed,
progression to animal models is warranted.

o Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier and
its half-life in plasma and brain tissue.

o Efficacy Models: Evaluate the neuroprotective effects in established models of focal
cerebral ischemia (e.g., middle cerebral artery occlusion) in rodents.[1][11][12]

Conclusion

1-(4-Phenylbutyl)piperazine is a structurally intriguing compound that sits at the intersection
of known pharmacophores for CNS activity. While it remains under-researched, its potential as
a sigma-1 receptor ligand warrants thorough investigation. The synthetic and analytical
protocols outlined in this guide provide a robust framework for researchers to produce and
characterize high-purity material. Furthermore, the proposed pharmacological evaluation
cascade offers a clear path to elucidating its biological function and therapeutic potential. The
exploration of this and similar molecules could lead to the development of novel
neuroprotective agents for devastating conditions such as stroke and neurodegenerative
diseases.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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